6-Methyl-5-oxothiomorpholine-3-carboxylic acid, with the Chemical Abstracts Service number 14226-95-0, is a heterocyclic compound that features a thiomorpholine ring. This compound is classified under carboxylic acids due to the presence of the carboxylic acid functional group (-COOH) in its structure. It is notable for its potential applications in medicinal chemistry and organic synthesis.
The molecular formula of 6-Methyl-5-oxothiomorpholine-3-carboxylic acid is , and it has a molecular weight of 175.21 g/mol . As a member of the thiomorpholine family, it shares characteristics with other thiomorpholine derivatives, which are known for their diverse biological activities, including anti-inflammatory and antibacterial properties.
The synthesis of 6-Methyl-5-oxothiomorpholine-3-carboxylic acid can be achieved through various methods, typically involving the reaction of thiomorpholine derivatives with appropriate carboxylic acids or other functionalized compounds.
Technical Details:
The structure of 6-Methyl-5-oxothiomorpholine-3-carboxylic acid consists of a five-membered thiomorpholine ring with a methyl group at position 6 and a carboxylic acid group at position 3. The presence of a carbonyl group (C=O) at position 5 contributes to its reactivity.
CC1(C(=O)N(C1)C(=O)O)S
InChI=1S/C6H9NO3S/c1-4(7)5(8)6(9)10-2-3-10/h2-3H2,1H3,(H,9,10)(H,8,7)
6-Methyl-5-oxothiomorpholine-3-carboxylic acid can participate in various chemical reactions due to its functional groups:
The reactivity profile is influenced by the electron-withdrawing nature of the carbonyl and carboxyl groups, which enhances nucleophilicity at the sulfur atom.
The mechanism of action for compounds like 6-Methyl-5-oxothiomorpholine-3-carboxylic acid typically involves interactions with biological targets such as enzymes or receptors.
Research indicates that similar compounds exhibit significant activity against various pathogens and may modulate inflammatory responses .
6-Methyl-5-oxothiomorpholine-3-carboxylic acid has potential applications in:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2